molecular formula C13H14ClNOS B11124397 3-chloro-6-methyl-N-(propan-2-yl)-1-benzothiophene-2-carboxamide

3-chloro-6-methyl-N-(propan-2-yl)-1-benzothiophene-2-carboxamide

Cat. No.: B11124397
M. Wt: 267.77 g/mol
InChI Key: KXVQVRTTWVEZMD-UHFFFAOYSA-N
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Description

3-chloro-6-methyl-N-(propan-2-yl)-1-benzothiophene-2-carboxamide is a synthetic organic compound belonging to the benzothiophene family Benzothiophenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-6-methyl-N-(propan-2-yl)-1-benzothiophene-2-carboxamide typically involves multiple steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.

    Introduction of the Chloro and Methyl Groups: Chlorination and methylation reactions are performed on the benzothiophene core using reagents such as thionyl chloride and methyl iodide.

    Amidation Reaction: The final step involves the formation of the carboxamide group by reacting the intermediate with isopropylamine under suitable conditions, such as in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst are common methods.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products

    Oxidation: Formation of 3-chloro-6-methyl-1-benzothiophene-2-carboxylic acid.

    Reduction: Formation of 3-chloro-6-methyl-N-(propan-2-yl)-1-benzothiophene-2-amine.

    Substitution: Formation of various substituted benzothiophenes depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting specific diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-chloro-6-methyl-N-(propan-2-yl)-1-benzothiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloro and methyl groups can influence the compound’s binding affinity and selectivity, while the carboxamide group can form hydrogen bonds with target proteins, stabilizing the interaction.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-1-benzothiophene-2-carboxamide: Lacks the methyl and isopropyl groups, potentially altering its biological activity.

    6-methyl-1-benzothiophene-2-carboxamide: Lacks the chloro and isopropyl groups, which may affect its chemical reactivity and pharmacokinetics.

    N-(propan-2-yl)-1-benzothiophene-2-carboxamide: Lacks the chloro and methyl groups, influencing its overall properties.

Uniqueness

3-chloro-6-methyl-N-(propan-2-yl)-1-benzothiophene-2-carboxamide is unique due to the specific combination of substituents on the benzothiophene core. This combination can result in distinct chemical and biological properties, making it a valuable compound for various research and industrial applications. Its unique structure allows for specific interactions with molecular targets, potentially leading to novel therapeutic agents or functional materials.

Properties

Molecular Formula

C13H14ClNOS

Molecular Weight

267.77 g/mol

IUPAC Name

3-chloro-6-methyl-N-propan-2-yl-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C13H14ClNOS/c1-7(2)15-13(16)12-11(14)9-5-4-8(3)6-10(9)17-12/h4-7H,1-3H3,(H,15,16)

InChI Key

KXVQVRTTWVEZMD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(S2)C(=O)NC(C)C)Cl

Origin of Product

United States

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